(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a synthetic organic molecule that features a complex structure with multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include chlorinated benzene derivatives and benzofuran intermediates. Key steps in the synthesis could involve:
Formation of the Benzodioxin Ring: This might be achieved through a cyclization reaction involving a chlorinated phenol and a suitable diol.
Aldol Condensation: The formation of the methylene bridge between the benzodioxin and benzofuran rings could be accomplished via an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: Halogen substituents on the aromatic rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology
Medicine
Antimicrobial Agents: The compound might exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the dichlorobenzyl group.
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one: Similar structure but with different substituents.
Uniqueness
The unique combination of the benzodioxin and benzofuran rings, along with the specific halogen substituents, gives this compound distinct chemical and physical properties
Properties
Molecular Formula |
C24H15Cl3O5 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H15Cl3O5/c25-16-6-14(24-15(7-16)11-29-12-31-24)8-22-23(28)18-3-2-17(9-21(18)32-22)30-10-13-1-4-19(26)20(27)5-13/h1-9H,10-12H2/b22-8- |
InChI Key |
DNSFVHYYRCKRFL-UYOCIXKTSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.